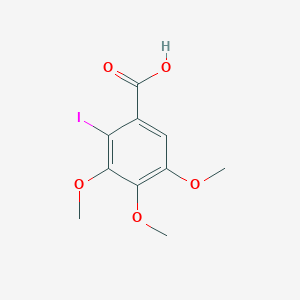![molecular formula C39H65NO14 B13386594 2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomyces fradiae. It is one of the four main components of the tylosin complex, which also includes tylosin A, tylosin C, and tylosin D . Tylosin B is primarily used in veterinary medicine to treat bacterial infections in livestock due to its broad-spectrum activity against Gram-positive bacteria and certain Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tylosin B is produced through the fermentation of Streptomyces fradiae. The biosynthesis involves the formation of a polyketide lactone (tylactone) which is then glycosylated with deoxyhexose sugars . The fermentation process is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of tylosin B.
Industrial Production Methods
Industrial production of tylosin B involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the bacterial cells, and the filtrate is then subjected to various chromatographic techniques to isolate tylosin B . The purified compound is then dried and formulated into the desired pharmaceutical preparations.
Análisis De Reacciones Químicas
Types of Reactions
Tylosin B undergoes several types of chemical reactions, including:
Oxidation: Tylosin B can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the tylosin B molecule.
Substitution: Substitution reactions can occur at various positions on the macrolide ring.
Common Reagents and Conditions
Common reagents used in the reactions of tylosin B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the macrolide ring .
Major Products Formed
The major products formed from the reactions of tylosin B include various oxidized and reduced derivatives, which can have different biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Tylosin B has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of macrolide antibiotics.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections in humans and animals.
Industry: Used in the development of veterinary pharmaceuticals and as a feed additive to promote growth in livestock
Mecanismo De Acción
Tylosin B exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . The primary molecular target is the peptidyl transferase center of the ribosome, which is essential for peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Tylosin B is similar to other macrolide antibiotics, including:
Tylosin A: The main component of the tylosin complex with the highest antimicrobial activity.
Tylosin C: Another component of the tylosin complex with slightly different chemical properties.
Tylosin D: The least active component of the tylosin complex.
Uniqueness
Tylosin B is unique due to its specific structural modifications, which result in distinct biological activities compared to other macrolides. Its relative antimicrobial activity is lower than that of tylosin A but higher than that of tylosin C and D .
Propiedades
IUPAC Name |
2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHLEPFYLNRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
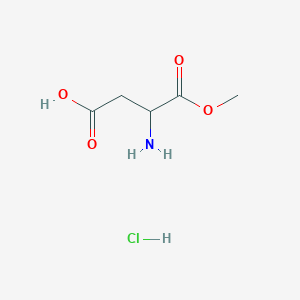
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13386537.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13386544.png)

![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
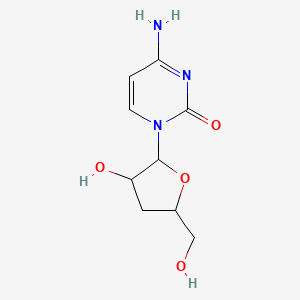
![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)
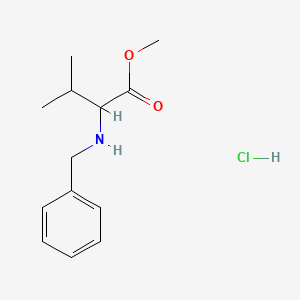
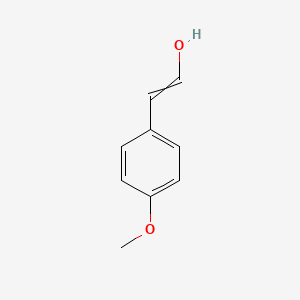
![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)
